molecular formula C13H17NOSi B1469525 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346446-98-7

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No. B1469525
CAS RN: 1346446-98-7
M. Wt: 231.36 g/mol
InChI Key: ARFBUIUTXLKOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trimethylsilyl ethynyl group is a common functional group in organic chemistry, often used in synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-[(Trimethylsilyl)ethynyl]pyridine have been synthesized through palladium-catalyzed intramolecular bis-silylation . This involves the reaction of a bromo-pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the construction of pyridine derivatives. It can be utilized in the Bohlmann-Rahtz Pyridine Synthesis, which involves the condensation of enamines with ethynylketones to yield substituted pyridines . This method is advantageous for generating diverse pyridine structures, which are core components in many pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the trimethylsilyl (TMS) group in this compound can be used as a protective group during the synthesis of drug molecules. The TMS group is known for its stability and can be removed selectively in the presence of other functional groups. This characteristic makes it an essential tool for multi-step drug synthesis, where protecting groups are pivotal for achieving the desired molecular architecture .

Materials Science

The ethynyl group present in this compound is instrumental in the synthesis of conjugated materials. These materials are crucial for developing organic semiconductors, which have applications in solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs). The ability to fine-tune the electronic properties of these materials by incorporating pyridine rings makes this compound a valuable asset in materials science .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can serve as standards or reagents. For instance, the TMS group can be used to enhance the volatility of compounds for gas chromatography (GC) analysis. Additionally, the pyridine moiety can act as a chromophore or fluorophore, aiding in the detection and quantification of substances in complex mixtures .

Environmental Science

The compound’s derivatives can be used to study environmental pollutants. Pyridine rings are often found in various contaminants, and their derivatives can be used to mimic these pollutants in laboratory studies. This helps in understanding the behavior of such pollutants in the environment and developing methods for their detection and remediation .

Catalysis

The ethynyl and TMS groups can be involved in catalytic processes. They can participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The presence of these functional groups can influence the reactivity and selectivity of the catalysts, making them useful in developing new catalytic systems .

properties

IUPAC Name

2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBUIUTXLKOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.